molecular formula C20H28N2O2 B5761876 2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5761876
M. Wt: 328.4 g/mol
InChI Key: BKCNBHKSEHFEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as HT-7, is a small molecule that has gained interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neurology, this compound has been shown to modulate the activity of acetylcholinesterase and inhibit the aggregation of beta-amyloid, which are both involved in the pathogenesis of Alzheimer's disease. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular disease, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is its potential therapeutic applications in various fields such as neurology, cancer research, and cardiovascular disease. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

For 2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one research include further investigation into its potential therapeutic applications, optimization of its synthesis method to improve yield and purity, and development of novel formulations to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized through a multistep process involving the reaction of 2-amino-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with 2-bromo-phenol. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been studied for its potential therapeutic applications in various fields such as neurology, cancer research, and cardiovascular disease. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and may be useful in the development of novel cancer therapies. In cardiovascular disease, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

IUPAC Name

2-(2-hydroxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-13(2)19-9-21-11-20(14(3)4,18(19)24)12-22(10-19)17(21)15-7-5-6-8-16(15)23/h5-8,13-14,17,23H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNBHKSEHFEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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